Swazine
Overview
Description
Swazine is a pyrrolizidine alkaloid derived from the plant Senecio swaziensis. It is known for its complex structure and significant biological activity. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that have been studied for their toxicological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Swazine involves several steps, starting from (S)-(–)-β-citronellal. The process includes asymmetric synthesis to ensure the correct stereochemistry of the compound. The key steps involve the formation of dimethyl swazinecate, which is a principal component of this compound. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it would likely involve large-scale synthesis using similar methods as in laboratory synthesis. This would include the use of specialized equipment to control reaction conditions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Swazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Swazine has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactions of pyrrolizidine alkaloids.
Biology: Researchers study this compound to understand its biological activity and potential toxicological effects.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: this compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Swazine involves its interaction with various molecular targets in the body. This compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in various biological effects, including cytotoxicity and inhibition of cell proliferation. The specific pathways involved depend on the type of cells and the concentration of this compound .
Comparison with Similar Compounds
Swazine is unique among pyrrolizidine alkaloids due to its specific stereochemistry and biological activity. Similar compounds include:
Senecionine: Another pyrrolizidine alkaloid with similar toxicological properties.
Retrorsine: Known for its hepatotoxic effects.
Lasiocarpine: Studied for its carcinogenic potential.
This compound stands out due to its specific molecular structure, which influences its reactivity and biological effects .
Properties
IUPAC Name |
7-hydroxy-5,7-dimethyl-4-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-6,2'-oxirane]-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-10-11(2)18(9-24-18)17(3,22)16(21)23-8-12-4-6-19-7-5-13(14(12)19)25-15(10)20/h4,11,13-14,22H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOYLQBTYIKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C14CO4)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959569 | |
Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38763-74-5 | |
Record name | Swazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Swazine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in Senecio swaziensis Compton, a plant species. [, ] PAs are a group of naturally occurring toxins produced by various plant species as a defense mechanism against herbivores.
Q2: What is the chemical structure of this compound?
A2: this compound possesses a unique spiro dilactone structure within its framework. [] While its exact molecular formula and weight aren't provided in these abstracts, detailed structural information can be found in the studies by Birnbaum [] and Hoskins & Crout []. The 13C Nuclear Magnetic Resonance (NMR) spectra have been thoroughly analyzed, providing valuable insights into its structure. [, ]
Q3: How is the absolute stereochemistry of this compound determined?
A3: The absolute configuration of (-)-Swazine was confirmed through the asymmetric synthesis of its derivative, dimethyl swazinecate, starting from (S)-(-)-β-citronellal and comparing it to the natural compound. [, ] X-ray crystallographic analysis provided definitive evidence for its structure. []
Q4: Has the synthesis of this compound been achieved?
A4: While a complete total synthesis of this compound isn't explicitly mentioned in these abstracts, research towards synthesizing the macrolactone portion of the molecule has been explored. [] The successful synthesis of dimethyl swazinecate, a key component, signifies significant progress towards the total synthesis of this compound. []
Q5: What are the potential applications of this compound research?
A5: Although the provided abstracts primarily focus on the structural elucidation and synthesis of this compound, understanding its structure and properties can contribute to various fields. For example, knowledge about its structure can be applied to develop analytical techniques for detecting and quantifying this compound in plant material and potentially biological samples. This is relevant due to the known toxicity of certain PAs. Further research might explore potential medicinal applications, similar to other naturally occurring alkaloids.
Q6: Are there any known structural analogs of this compound, and what can their study tell us?
A6: Yes, retrorsine, isoline, and hygrophylline are other pyrrolizidine alkaloids that share structural similarities with this compound. [, ] Comparative analysis of their 13C NMR spectra, alongside this compound's, enables researchers to identify characteristic spectral features associated with this specific class of alkaloids. This information is valuable for identifying new natural products and understanding structure-activity relationships within this group.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.